

Spectroscopic Confirmation of (-)-Carvone: A Comparative Guide to Structure and Purity Analysis

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Compound of Interest

Compound Name: (-)-Carvone

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For researchers, scientists, and drug development professionals, rigorous structural confirmation and purity assessment of chiral molecules like **(-)-Carvone** are paramount. This guide provides a comparative overview of key spectroscopic and chromatographic techniques used to verify the identity and enantiomeric purity of **(-)-Carvone**, supported by experimental data and detailed protocols.

(-)-Carvone, a naturally occurring monoterpenoid found in high concentrations in spearmint oil, is the (R)-enantiomer of carvone.^{[1][2]} Its distinct stereochemistry necessitates analytical methods capable of differentiating it from its (+)-(S)-enantiomer, which is characteristic of caraway and dill oils.^{[1][3]} While the enantiomers share identical physical properties such as boiling point and refractive index, their chiroptical properties and interactions in chiral environments differ significantly.^{[4][5]}

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The structural confirmation of **(-)-Carvone** relies on a combination of spectroscopic techniques that probe different aspects of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom.

^1H NMR Spectroscopy: The proton NMR spectrum of **(-)-Carvone** exhibits characteristic signals corresponding to the different types of protons in the molecule. Key chemical shifts are observed for the olefinic protons, the protons adjacent to the carbonyl group, and the methyl and isopropenyl protons.

^{13}C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the olefinic carbons, and the various aliphatic carbons within the cyclohexenone ring and the isopropenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(-)-Carvone** is characterized by strong absorption bands indicating the presence of a conjugated ketone and carbon-carbon double bonds.^[6] Key vibrational frequencies include the C=O stretch of the conjugated ketone and the C=C stretching of the alkene groups.^[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation. The electron ionization (EI) mass spectrum of carvone shows a prominent molecular ion peak (M^+) at m/z 150.^{[7][8]} The fragmentation pattern includes characteristic ions resulting from the loss of various fragments.^{[7][9]}

Purity Assessment: Chromatographic and Chiroptical Methods

Ensuring the enantiomeric purity of **(-)-Carvone** is critical, especially in pharmaceutical and flavor applications. Standard chromatographic techniques cannot separate enantiomers; therefore, chiral-specific methods are required.^[1]

Chiral Gas Chromatography (GC)

Chiral GC, utilizing a chiral stationary phase, is a powerful technique for separating and quantifying the enantiomers of carvone.^{[10][11]} By using a chiral column, such as one based on cyclodextrin derivatives, (R)-(-)-**Carvone** and (S)-(+)-Carvone can be resolved into two distinct peaks, allowing for the determination of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Similar to chiral GC, chiral HPLC employs a chiral stationary phase to separate enantiomers.^{[12][13]} This method is also highly effective for determining the enantiomeric purity of carvone.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. (-)-**Carvone** is levorotatory, meaning it rotates the plane of polarized light to the left (a negative rotation). The specific rotation is a characteristic physical property that can be used to assess enantiomeric purity, although it is less precise than chromatographic methods for detecting small amounts of the other enantiomer. The specific optical rotation for l-Carvone is approximately -62.46 degrees at 20°C.^[1]

Comparative Data Summary

The following tables summarize the key spectroscopic and chromatographic data for (-)-**Carvone**.

¹ H NMR (400 MHz, CDCl ₃)	Chemical Shift (δ) ppm
H-6	6.77
H-3	4.81, 4.76
H-5	2.69
CH ₂ (ring)	2.57, 2.45, 2.35, 2.30
CH ₃ (isopropenyl)	1.78
CH ₃ (ring)	1.76

Data sourced from ChemicalBook.[14]

¹³ C NMR (25.16 MHz, CDCl ₃)	Chemical Shift (δ) ppm
C=O	199.34
C (isopropenyl)	146.69
C (ring, substituted)	144.40
C (ring, olefinic)	135.45
CH ₂ (isopropenyl)	110.47
CH (ring)	43.20
CH ₂ (ring)	42.55
CH ₂ (ring)	31.30
CH ₃ (isopropenyl)	20.50
CH ₃ (ring)	15.63

Data sourced from the Human Metabolome Database.[9]

IR Spectroscopy (Liquid Film)	Wavenumber (cm ⁻¹)	Functional Group
3083-3010	=C-H stretch (alkene)	
2964-2834	C-H stretch (alkane)	
1670	C=O stretch (conjugated ketone)	
1645	C=C stretch (alkene)	
1436	C-H bend	
1375	C-H bend	

Data sourced from ResearchGate.[6]

Mass Spectrometry (EI)	m/z	Relative Intensity	Fragment
150	High	[M] ⁺	
108	Moderate	[M - C ₃ H ₆] ⁺	
93	Moderate	[M - C ₄ H ₇ O] ⁺	
82	High	[C ₅ H ₆ O] ⁺	
54	Moderate	[C ₄ H ₆] ⁺	

Data compiled from PubChem and other sources.[\[7\]](#)[\[9\]](#)

Chiral GC	Parameter	Value
Column	CHIRALDEX G-TA, 30 m x 0.25 mm I.D., 0.12 µm	
Oven Program	40 °C (1 min), then 2 °C/min to 170 °C (15 min)	
Carrier Gas	Helium	
Detector	FID	
Result	Baseline separation of (R)- and (S)-carvone	

Example conditions sourced from Sigma-Aldrich.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the **(-)-Carvone** sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a longer acquisition time and more scans (e.g., 1024 or more) are necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small drop of the neat liquid **(-)-Carvone** sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a dilute solution of the **(-)-Carvone** sample (e.g., in methanol or hexane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrumentation: Use a mass spectrometer with an EI source.
- Acquisition: Acquire the mass spectrum over a mass range of m/z 40-200. The standard electron energy for EI is 70 eV.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

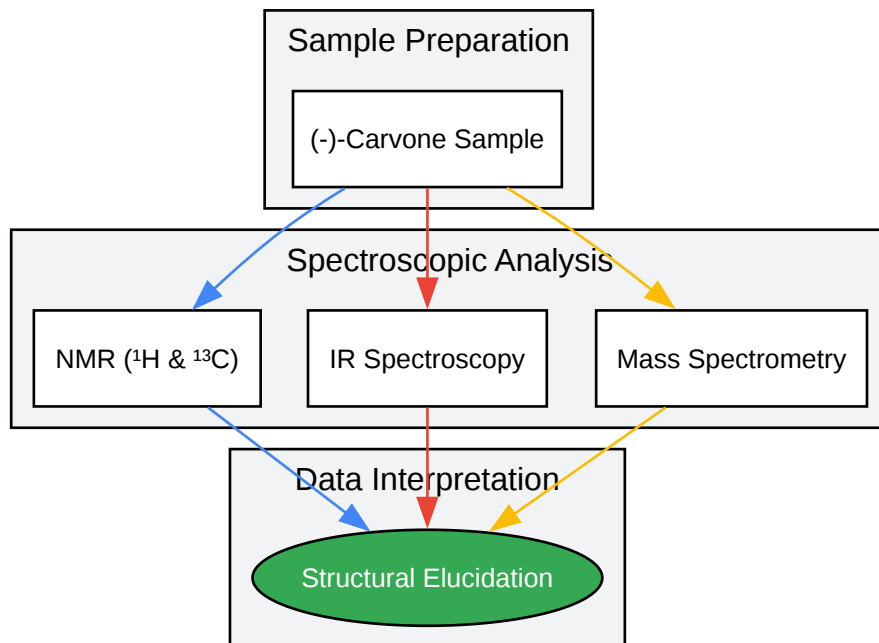
Chiral Gas Chromatography (GC)

- Sample Preparation: Prepare a dilute solution of the **(-)-Carvone** sample in a suitable solvent (e.g., hexane or ethanol).
- Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) and a Flame Ionization Detector (FID).
- Chromatographic Conditions: Set the appropriate temperature program for the oven, as well as the injector and detector temperatures. Optimize the carrier gas flow rate (e.g., helium or hydrogen) for the best separation.
- Injection: Inject a small volume (e.g., 1 μL) of the sample into the GC.
- Data Analysis: Integrate the peak areas of the (R)- and (S)-carvone enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).

Visualizing the Analytical Workflow

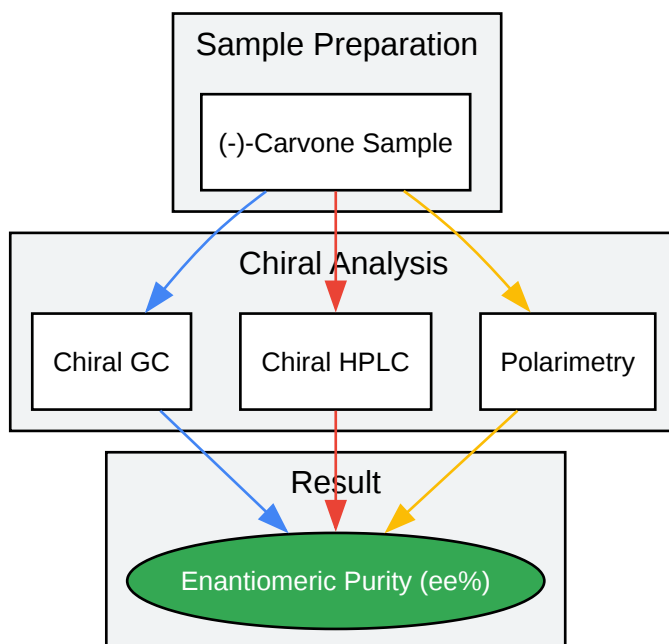
The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation and purity assessment of **(-)-Carvone**.

Workflow for (-)-Carvone Structure Confirmation

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Caption: Workflow for **(-)-Carvone** Structure Confirmation.

Workflow for (-)-Carvone Purity Assessment



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Caption: Workflow for **(-)-Carvone** Purity Assessment.

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